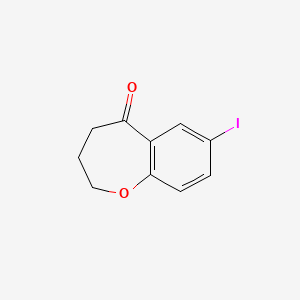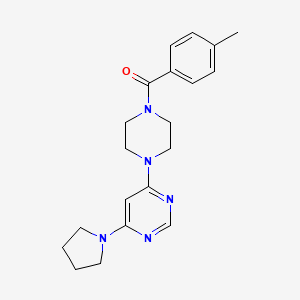
((2S,4S)-4-メチルピロリジン-2-イル)メタノール塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2S,4S)-4-Methylpyrrolidin-2-yl)methanol hydrochloride: is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a pyrrolidine ring substituted with a methyl group and a hydroxymethyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: ((2S,4S)-4-Methylpyrrolidin-2-yl)methanol hydrochloride is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a catalyst or a ligand in various chemical reactions.
Biology and Medicine:
Pharmaceuticals: This compound is used in the development of pharmaceutical drugs due to its potential biological activity.
Biochemical Research: It is used in biochemical studies to understand its interaction with biological molecules.
Industry:
Chemical Manufacturing: It is used in the production of various chemicals and materials.
Agrochemicals: The compound is also used in the synthesis of agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((2S,4S)-4-Methylpyrrolidin-2-yl)methanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring.
Substitution: The pyrrolidine ring is then substituted with a methyl group at the 4-position.
Hydrochloride Formation: Finally, the compound is converted into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of ((2S,4S)-4-Methylpyrrolidin-2-yl)methanol hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow processes to maintain consistent quality and efficiency.
化学反応の分析
Types of Reactions:
Oxidation: ((2S,4S)-4-Methylpyrrolidin-2-yl)methanol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where the hydroxymethyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
作用機序
The mechanism of action of ((2S,4S)-4-Methylpyrrolidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl group and the pyrrolidine ring play crucial roles in its binding to target molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
- ((2S,4S)-4-Methoxypyrrolidin-2-yl)methanol hydrochloride
- Pyrrolo[2,3-d]pyrimidine derivatives
Comparison:
- Structural Differences: While ((2S,4S)-4-Methylpyrrolidin-2-yl)methanol hydrochloride has a hydroxymethyl group, ((2S,4S)-4-Methoxypyrrolidin-2-yl)methanol hydrochloride has a methoxy group. This difference can influence their chemical reactivity and biological activity.
- Unique Properties: The presence of the hydroxymethyl group in ((2S,4S)-4-Methylpyrrolidin-2-yl)methanol hydrochloride provides unique reactivity patterns, making it suitable for specific applications that its analogs may not be able to perform as effectively.
This detailed article provides a comprehensive overview of ((2S,4S)-4-Methylpyrrolidin-2-yl)methanol hydrochloride, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
[(2S,4S)-4-methylpyrrolidin-2-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-2-6(4-8)7-3-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUDEODBOXKGJB-GEMLJDPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](NC1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(2,3-dimethylphenyl)piperazine](/img/structure/B2509302.png)

![8-(2-chloroethyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)


![Ethyl 2-(3-butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]pur in-8-yl)acetate](/img/structure/B2509309.png)

![2-((4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide](/img/structure/B2509312.png)
![[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2509313.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2509315.png)


![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2509322.png)
